molecular formula C19H20Br2N6O4S B1675890 Macitentan CAS No. 441798-33-0

Macitentan

カタログ番号 B1675890
CAS番号: 441798-33-0
分子量: 588.3 g/mol
InChIキー: JGCMEBMXRHSZKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Macitentan is an orally active, dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension . It treats symptoms of pulmonary arterial hypertension, which is high blood pressure in the main artery that carries blood from the right side of the heart (the ventricle) to the lungs .


Synthesis Analysis

An improved, simple, efficient, and telescoped synthesis of macitentan, an endothelin receptor antagonist, starting from 5- (4-bromophenyl)-4,6-dichloropyrimidine in an overall yield of around 62% is described .


Molecular Structure Analysis

The molecular formula of Macitentan is C19H20Br2N6O4S and its molecular weight is 588.27 .


Chemical Reactions Analysis

Macitentan is metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 .


Physical And Chemical Properties Analysis

Macitentan has a molecular weight of 588.27 and is soluble in DMSO up to 80 mg/mL .

科学的研究の応用

Treatment of Pulmonary Arterial Hypertension (PAH)

  • Scientific Field : Cardiovascular Medicine
  • Application Summary : Macitentan is an orally active, potent, dual endothelin (ET) receptor antagonist that is indicated for the treatment of pulmonary arterial hypertension (PAH) . It is used to reduce the risk of PAH-related events or all-cause death .
  • Methods of Application : Macitentan is administered orally at a dose of 10 mg once daily .
  • Results : In the pivotal SERAPHIN trial, the risk of first PAH-related event or all-cause death was significantly reduced by 45% with oral macitentan 10 mg once daily versus placebo . The risk of all-cause hospitalization and PAH-related hospitalization was also significantly reduced by macitentan .

Transition from Ambrisentan to Macitentan in PAH Patients

  • Scientific Field : Pharmacology
  • Application Summary : Macitentan has demonstrated beneficial time to clinical worsening in patients with PAH and reduced PAH-related hospitalization rates compared with placebo . Therefore, patients and physicians may consider converting treatment from ambrisentan to macitentan .
  • Methods of Application : This was a real-world, prospective study with a 12-month follow-up . PAH patients who had received stable doses of ambrisentan for over 3 months, were within the World Health Organization Functional Class II/III, and 6-min walk distance ≥ of 250 m were enrolled .
  • Results : Transition to macitentan from ambrisentan was successful and well-tolerated by PAH patients, and was associated with greater efficacy and satisfaction .

Endothelin Receptor Antagonist

  • Scientific Field : Pharmacology
  • Methods of Application : Macitentan is administered orally .
  • Results : The drug received approval from the U.S. Food and Drug Administration (FDA) on 13 October 2013 .

Lowering Blood Pressure in Lungs

  • Scientific Field : Cardiovascular Medicine
  • Application Summary : Macitentan lowers blood pressure in your lungs, helping your heart pump blood more efficiently .
  • Methods of Application : Macitentan is administered orally .
  • Results : It improves your ability to exercise and prevents your condition from getting worse .

Endothelin Receptor Antagonist

  • Scientific Field : Pharmacology
  • Methods of Application : Macitentan is administered orally .
  • Results : The drug received approval from the U.S. Food and Drug Administration (FDA) on 13 October 2013 .

Lowering Blood Pressure in Lungs

  • Scientific Field : Cardiovascular Medicine
  • Application Summary : Macitentan lowers blood pressure in your lungs, helping your heart pump blood more efficiently .
  • Methods of Application : Macitentan is administered orally .
  • Results : It improves your ability to exercise and prevents your condition from getting worse .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

There are several trials underway to test macitentan’s efficacy in treating other related conditions . An open-label extension of the SERAPHIN trial to examine the long-term effects of macitentan in patients with PAH is currently underway, labeled SERAPHIN-OL .

特性

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMEBMXRHSZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196063
Record name Macitentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Through complete blockade of tissular endothelin, Actelion-1 is expected to protect tissue from the damaging effect of elevated endothelin, specifically in the cardiovascular system. In pre-clinical studies, Actelion-1 also exhibited effects suggesting that it maintains the integrity of the vascular wall and improves long-term outcome. Accordingly, Actelion-1 may provide therapeutic benefit in a wide range of cardiovascular indications., Macitentan is an antagonist which binds to the endothelin A and B receptors (EA and EB) and blocks signaling from endothelin-1 and -2. Pulmonary arterial hypertension has many different mechanisms which contribute to the development of endothelial dysfunction including elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction. The focus of macitentan's mechanism relates to the role of overexpressed endothelin from the vascular endothelium. Endothelins are released in both a constitutive fashion from secretory vesicles and in response to stimuli via Weibel-Palade storage granules. Endothelins bind to the EA and EB receptors, with endothelins -1 and -2 having more affinity than endothelin-3. Binding to the Gq coupled EA receptor triggers Ca2+ release from the sarcoplasmic reticulum of smooth muscle cells via the phospholipase C (PLC) pathway. Downstream protein kinase C activation may also contribute to increased Ca2+ sensitivity of the contractile apparatus. EA receptor activation is also known to contribute to pulmonary artery smooth muscle cell proliferation. The binding of endothelins to the EB receptors acts in opposition to EA signaling by activating the same PLC cascade in endothelial cells to activate endothelial nitric oxide synthase. The subsequent release of nitric oxide produces vasodilation through the cyclic guanosine monophosphate cascade. Despite the greater presence of EB receptors on endothelial cells, they are still present on smooth muscle cells and may contribute to cell proliferation through the same mechanisms as EA receptors. Macitentan is thought to provide its therapeutic effect primarily via blocking signaling through EA which produces both decreased vasoconstriction via reduced smooth muscle cell contractility and attenuation of the hyperproliferation of smooth muscle cells found in PAH. Blockade of EB is less likely to contribute to a therapeutic effect as this signaling is responsible for the counter-regulatory vasodilatory signal.
Record name Actelion-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Macitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Macitentan

CAS RN

441798-33-0
Record name Macitentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441798-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macitentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Macitentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MACITENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-136°C
Record name Macitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (200 g; 0.46 mol; see Example 2 or 3) and 5-bromo-2-chloropyrimidine (117 g; 0.60 mol; 1.3 eq) were dissolved in toluene (3 L) and DMF (400 mL). The reaction mixture was warmed up to 50° C. and toluene (approx. 400 mL) was distilled our under reduced pressure. The mixture was cooled to 0° C. and tBuOK (156 g, 3 eq, 1.38 mol) was added portionwise. It was stirred at 20° C. for 1 h. Water (1 L) was added and the pH of the solution was adjusted to 3-5 using 33% aq. HCl. The mixture was heated to 50° C. and the layers were separated. The org. phase was treated with charcoal at 50° C. and filtered over Celite. The filter cake was rinsed with toluene. At 50° C., water (1 L) was added to the org. layer. The layers were separated. The org. layer was concentrated under reduced pressure to a total volume of 1 L and cooled to 0° C. The solid obtained was filtered off. It was rinsed with toluene and MeOH. The crude material was suspended in EA (1 L) and heated to 50° C. 300 mL of EA were distilled out and MeOH (400 mL) was added. The suspension was cooled down to 0° C. The solid was filtered off, rinsed with MeOH and dried under reduced pressure to afford the title compound as a white solid (225 g; 83% yield).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
156 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macitentan
Reactant of Route 2
Reactant of Route 2
Macitentan
Reactant of Route 3
Reactant of Route 3
Macitentan
Reactant of Route 4
Reactant of Route 4
Macitentan
Reactant of Route 5
Reactant of Route 5
Macitentan
Reactant of Route 6
Reactant of Route 6
Macitentan

Citations

For This Compound
7,950
Citations
T Pulido, I Adzerikho, RN Channick… - … England Journal of …, 2013 - Mass Medical Soc
… macitentan was developed by modifying the structure of bosentan to increase efficacy and safety. Macitentan is … long-term treatment with macitentan reduces morbidity and mortality …
Number of citations: 564 www.nejm.org
M Bedan, D Grimm, M Wehland… - Basic & clinical …, 2018 - Wiley Online Library
… Macitentan revealed a lower risk of developing … , macitentan has an efficiency comparable to bosentan and ambrisentan in the treatment of PAH. Patients treated with macitentan …
Number of citations: 31 onlinelibrary.wiley.com
JL Vachiéry, M Delcroix, H Al-Hiti… - European …, 2018 - Eur Respiratory Soc
… more frequent with macitentan versus placebo. Macitentan-treated patients were quantitatively more likely to experience significant fluid retention versus placebo. Macitentan resulted in …
Number of citations: 171 erj.ersjournals.com
RN Channick, M Delcroix, HA Ghofrani, E Hunsche… - JACC: Heart Failure, 2015 - jacc.org
Objectives : This study sought to evaluate the effect of macitentan on hospitalization of patients with symptomatic pulmonary arterial hypertension (PAH). Background : PAH is a …
Number of citations: 85 www.jacc.org
P Jansa, T Pulido - American Journal of Cardiovascular Drugs, 2018 - Springer
… macitentan as part of a combination therapy regimen was consistent with that of macitentan … The SERAPHIN study has provided evidence that combination therapy with macitentan and …
Number of citations: 51 link.springer.com
CA Kholdani, WH Fares, TK Trow - Vascular health and risk …, 2014 - Taylor & Francis
… of macitentan allowed for straightforward determination of its metabolites. Citation26 Macitentan is … Citation29 Coadministration of macitentan with the maximum approved dose of …
Number of citations: 37 www.tandfonline.com
G Raghu, R Million-Rousseau… - European …, 2013 - Eur Respiratory Soc
… The primary objective was to demonstrate that macitentan (10 mg once daily) … macitentan on the time to IPF worsening or death and to evaluate the safety and tolerability of macitentan …
Number of citations: 290 erj.ersjournals.com
PN Sidharta, PLM van Giersbergen, A Halabi… - European journal of …, 2011 - Springer
… The structure of macitentan is shown in Fig. 1. Macitentan is a lipophilic compound with a … , ACT-132577, formed by oxidative depropylation of macitentan, which has a similar volume of …
Number of citations: 160 link.springer.com
M Iglarz, C Binkert, K Morrison, W Fischli… - … of Pharmacology and …, 2008 - ASPET
… macitentan decreased blood pressure and proteinuria and prevented end-organ damage (renal vascular hypertrophy and structural injury). In conclusion, macitentan, … makes macitentan …
Number of citations: 423 jpet.aspetjournals.org
MA Gatzoulis, M Landzberg, M Beghetti, RM Berger… - Circulation, 2019 - Am Heart Assoc
Background: Eisenmenger syndrome describes congenital heart disease-associated severe pulmonary hypertension accompanied by right-to-left shunting. The multicenter, double-…
Number of citations: 105 www.ahajournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。